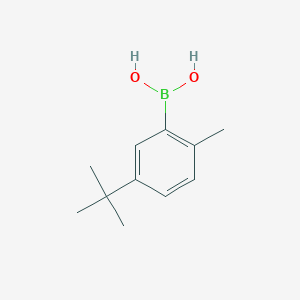

(5-Tert-butyl-2-methylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

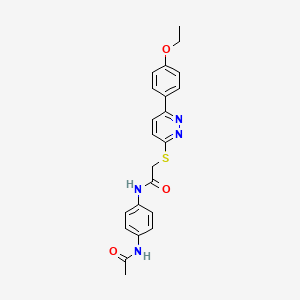

“(5-Tert-butyl-2-methylphenyl)boronic acid” is an organic compound with the CAS Number: 2377606-81-8 . It has a molecular weight of 192.07 and is typically in solid form . The compound is used as a building block in the synthesis of more complex organic molecules.

Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H17BO2/c1-8-5-6-9 (11 (2,3)4)7-10 (8)12 (13)14/h5-7,13-14H,1-4H3 . This indicates that the compound has a carbon-boron bond, which is a characteristic feature of boronic acids . Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various coupling reactions, such as Suzuki-Miyaura couplings. They can also undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule .Scientific Research Applications

Organic Synthesis

Catalysis

Boronic acid derivatives exhibit significant roles in catalysis. For instance, they participate in metal-ligand cooperation with ruthenium pincer complexes, contributing to the exploration of new reaction pathways in chemical catalysis. This cooperation involves dehydrogenative addition and has implications for catalytic aryl-boron coupling reactions, vital for creating complex organic structures (Aviel Anaby et al., 2014).

Photodynamics and Material Science

Boron-dipyrrin complexes containing 5-aryl groups, akin to (5-Tert-butyl-2-methylphenyl)boronic acid, show intriguing photodynamic properties. The steric hindrance in these molecules significantly influences their fluorescence yields and excited-state lifetimes, making them applicable in material science, especially in creating sensitive dyes (Hooi Ling Kee et al., 2005).

Medicinal Chemistry

In medicinal chemistry, boronic acid derivatives facilitate the synthesis of complex molecules like dipeptides. They catalyze the amidation process, allowing the creation of N-hydroxy dipeptide derivatives. These molecules have potential therapeutic applications and offer pathways for creating various biologically active compounds (H. Tsuji & Hisashi Yamamoto, 2017).

Sensing and Detection

Boronic acid's unique ability to interact with diols and Lewis bases makes it an excellent candidate for sensing applications. These interactions allow for the development of fluorescent sensors capable of detecting carbohydrates and other bioactive substances, essential in disease prevention, diagnosis, and treatment (S. Huang et al., 2012).

Mechanism of Action

Target of Action

The primary target of (5-Tert-butyl-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties are likely influenced by its chemical structure and physical properties . The compound’s bioavailability would be determined by these factors, as well as by the specific conditions under which it is administered.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki–Miyaura coupling reaction . By facilitating the formation of carbon–carbon bonds, the compound enables the synthesis of a wide range of organic compounds . These compounds can have various effects depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can strongly influence the rate of reactions involving the compound . Additionally, the presence of other substances, such as ethers, can catalyze reactions involving the compound .

Safety and Hazards

Future Directions

Boronic acids, including “(5-Tert-butyl-2-methylphenyl)boronic acid”, continue to be a topic of interest in the field of organic chemistry due to their versatility in various chemical reactions . Future research may focus on developing new synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name |

(5-tert-butyl-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7,13-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDBCQYFANMNDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)

![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)

![1-[(4-iodophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2578514.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2578519.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2578520.png)

![Ethyl 4-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2578526.png)